5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a chemical compound that features a pyrrolidin-2-one core structure.
Mechanism of Action
Mode of Action
Pyrrolidin-2-ones often exert their effects through interactions with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidin-2-ones and pyrazines can be involved in a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Action Environment
The action of “5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one” can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interactions with its targets .
Preparation Methods
The synthesis of 5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . The process involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like Cu(II) catalysts and additives such as DMAP . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the formation of pyrrolidin-2-ones involves a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Scientific Research Applications
This compound is utilized in scientific research for its unique properties. It is used in drug discovery due to its potential biological activities. Additionally, it serves as a versatile synthon in organic synthesis, allowing for the creation of various functionalized derivatives . In material science, it is employed for its structural properties, which can be leveraged in the development of new materials.
Comparison with Similar Compounds
5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine derivatives and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share structural similarities but may differ in their biological activities and applications. For example, pyrazolo[3,4-d]pyrimidine derivatives are known for their CDK2 inhibitory activity, which is a target for cancer treatment
Biological Activity
5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in drug discovery. This compound features a pyrrolidin-2-one core structure and is notable for its interactions with various biological targets, which can lead to significant changes in cellular processes.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 290.32 g/mol
- CAS Number : 2034210-27-8
The compound's structure includes a pyrazinyl moiety linked to a piperidine ring, which is critical for its biological activity. The presence of the pyrrolidinone enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, influencing processes such as cell signaling and metabolic regulation.
Key Pathways Affected:
- Cell Proliferation : The compound may inhibit cell growth by interfering with the signaling pathways that regulate the cell cycle.
- Apoptosis Induction : It has been observed to promote apoptosis in certain cancer cell lines, suggesting potential applications in oncology.
- Antiviral Activity : Research indicates that similar compounds within this class exhibit antiviral properties, potentially positioning this compound as a candidate for further investigation against viral infections.
Pharmacokinetics
The pharmacokinetic properties of this compound are crucial for determining its bioavailability and efficacy. Factors influencing these properties include:
- Absorption : The compound's solubility and stability in biological fluids affect how well it can be absorbed into systemic circulation.
- Distribution : Lipophilicity plays a role in how the compound distributes throughout body tissues.
- Metabolism : Understanding how the compound is metabolized can provide insights into its duration of action and potential toxicity.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound, highlighting their therapeutic potential:
Anticancer Activity
A study investigated the cytotoxic effects of pyrrolidinone derivatives on various cancer cell lines, demonstrating that modifications to the piperidine and pyrrolidinone structures could enhance anticancer activity. Notably, compounds exhibiting IC₅₀ values below 10 μM were considered highly potent against specific tumor types .
Antiviral Properties
Research has shown that pyrazine derivatives can inhibit viral replication in vitro. For example, compounds structurally similar to this compound demonstrated significant antiviral activity against influenza viruses at concentrations ranging from 4 to 20 μg/mL .
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, a comparison with other heterocyclic compounds is useful:
Compound Name | Biological Activity | IC₅₀ (μM) | Reference |
---|---|---|---|
Compound A | Anticancer | <10 | |
Compound B | Antiviral | 4 - 20 | |
Compound C | Antitubercular | 1.35 - 2.18 |
This table illustrates the promising biological activities associated with related compounds, suggesting that this compound may share similar therapeutic potentials.
Properties
IUPAC Name |
5-(3-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-12-4-3-11(17-12)14(20)18-7-1-2-10(9-18)21-13-8-15-5-6-16-13/h5-6,8,10-11H,1-4,7,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANLALAERFVSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCC(=O)N2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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